molecular formula C19H25NO6 B4076149 N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid

Cat. No.: B4076149
M. Wt: 363.4 g/mol
InChI Key: PSWIKSVFAGMBKN-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a but-2-ynyl chain, and a cyclohexanamine moiety, combined with oxalic acid.

Properties

IUPAC Name

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.C2H2O4/c1-19-16-9-11-17(12-10-16)20-14-6-5-13-18-15-7-3-2-4-8-15;3-1(4)2(5)6/h9-12,15,18H,2-4,7-8,13-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWIKSVFAGMBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#CCNC2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanamine with a but-2-ynyl halide, followed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methoxyphenoxy)but-2-ynyl]azepane
  • N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]cyclopentanamine

Uniqueness

N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid
Reactant of Route 2
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid

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